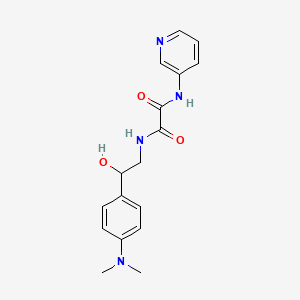
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as DMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPO is a stable nitroxide radical that has been used as a spin trap for detecting and characterizing free radicals and reactive oxygen species (ROS) in biological systems.
Aplicaciones Científicas De Investigación
Catalytic Applications
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide and related compounds have been explored for their catalytic properties. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl intermediates, which are then attacked by the nucleophilic substrate to release the acylation product and regenerate the catalyst (Liu, Ma, Liu, & Wang, 2014).
Supramolecular Chemistry
In the realm of supramolecular chemistry, compounds containing the oxalamide moiety, such as N,N'-bis(4-pyridylmethyl)oxalamide, have been studied for their ability to form hydrogen-bonded supramolecular networks. These networks are constructed through intermolecular N-H...N and C-H...O hydrogen bonds, creating extended structures with potential applications in molecular recognition and self-assembly processes (Lee, 2010).
Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, particularly in the creation of heterocyclic compounds. For example, enaminonitriles have been employed as key intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives with potential biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).
Molecular Structure and Interaction Studies
Investigations into the molecular structures and intermolecular interactions of compounds like N,N'-diphenylisophthalamide and related oxalamide derivatives have provided insights into the factors influencing molecular conformation and packing in crystals. Such studies are crucial for understanding the material properties and designing molecules with desired physical and chemical characteristics (Malone et al., 1997).
Spectroscopic and Photophysical Properties
Research on compounds like 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine has explored their spectral characteristics and photophysical properties across different solvents and pH conditions. Understanding these properties is fundamental for applications in fluorescent probes, sensors, and optoelectronic devices (Mishra & Krishnamoorthy, 2012).
Mecanismo De Acción
Target of Action
The primary target of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an attractive target for cancer therapeutics .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest . This can prevent the replication of cancer cells, potentially leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its target .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21(2)14-7-5-12(6-8-14)15(22)11-19-16(23)17(24)20-13-4-3-9-18-10-13/h3-10,15,22H,11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXOIRGKQVMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)

![N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2869584.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2869586.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2869589.png)
![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2869591.png)


![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)
